molecular formula C7H10BrF3 B13477184 1-(Bromomethyl)-1,4,4-trifluorocyclohexane

1-(Bromomethyl)-1,4,4-trifluorocyclohexane

Cat. No.: B13477184
M. Wt: 231.05 g/mol
InChI Key: XPICDALBSLHLGP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,4,4-trifluorocyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results. Additionally, the purification of the final product is often carried out using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and influences its reactivity by inductive effects .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-1,4,4-trifluorocyclohexane
  • 1-(Iodomethyl)-1,4,4-trifluorocyclohexane
  • 1-(Bromomethyl)-1,4,4-difluorocyclohexane

Comparison: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane is unique due to the presence of three fluorine atoms, which significantly affect its chemical properties compared to its analogs. The bromomethyl group provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the chloromethyl and iodomethyl derivatives .

Properties

Molecular Formula

C7H10BrF3

Molecular Weight

231.05 g/mol

IUPAC Name

1-(bromomethyl)-1,4,4-trifluorocyclohexane

InChI

InChI=1S/C7H10BrF3/c8-5-6(9)1-3-7(10,11)4-2-6/h1-5H2

InChI Key

XPICDALBSLHLGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CBr)F)(F)F

Origin of Product

United States

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